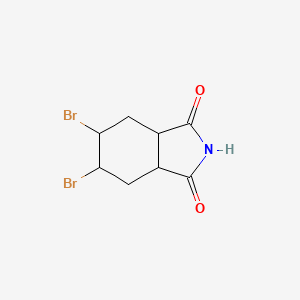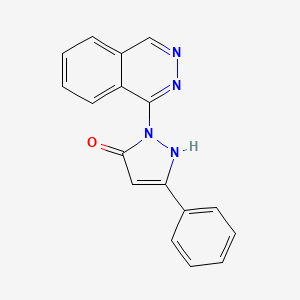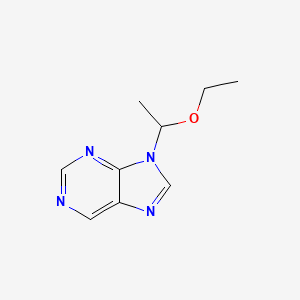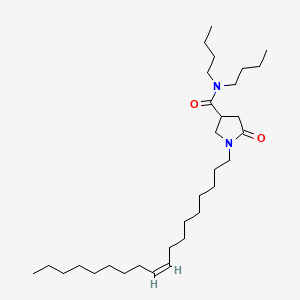![molecular formula C17H14N6O2S B12920808 4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 188623-88-3](/img/structure/B12920808.png)
4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring via a sulfonamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, which is then linked to the pyrimidine ring through a sulfonamide bond. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring, potentially altering its biological activity.
Reduction: This can affect the sulfonamide group, leading to different derivatives.
Substitution: Both the benzimidazole and pyrimidine rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein binding.
Medicine: It has potential as a therapeutic agent due to its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity. This interaction can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide
- 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
- 2-Piperidin-4-yl-1H-benzimidazole
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of a benzimidazole core and a pyrimidine ring linked by a sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
188623-88-3 |
|---|---|
Molecular Formula |
C17H14N6O2S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14N6O2S/c24-26(25,23-16-18-10-3-11-19-16)13-8-6-12(7-9-13)20-17-21-14-4-1-2-5-15(14)22-17/h1-11H,(H,18,19,23)(H2,20,21,22) |
InChI Key |
AHJDFVUXFSCXAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)
![2-[(4-amino-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl acetate](/img/structure/B12920748.png)

![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)


![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)






